molecular formula C17H22N2O4S B090885 Dansyl-L-valine CAS No. 1098-50-6

Dansyl-L-valine

Cat. No.: B090885
CAS No.: 1098-50-6
M. Wt: 350.4 g/mol
InChI Key: VULDIKGSZAUMHB-INIZCTEOSA-N
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Description

Dansyl-L-valine is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dansyl-L-valine is used in the chromatographic analysis of amino acids, particularly valine. Bongiovanni & Dutton (1978) developed a method using a fluorescent derivative, dansyl chloride, for detecting free valine in plasma. This method involves dansylated amino acids determined in deproteinized samples by reverse-phase liquid chromatography (Bongiovanni & Dutton, 1978).

  • Lefevre (1998) demonstrated the use of dansyl chloride in determining the enantiomeric purity of commercial L-[U-14C]valine. The study used N-dansylation and reversed-phase thin-layer chromatography, showcasing the application of this compound in enantiomeric analysis (Lefevre, 1998).

  • Dansylated amino acids, like this compound, have been studied for their potential use in the enantioselective adsorption of chiral compounds. Huang, Su, Zhou, & Yang (2016) reported on the grafting of L-valine on polyamidoamine dendrimer-modified magnetic microspheres for this purpose. They found that these synthesized microspheres exhibited excellent chiral discrimination ability (Huang, Su, Zhou, & Yang, 2016).

  • Zheng, Lin, & Qu (2003) utilized ligand-exchange micellar electrokinetic capillary chromatography for the chiral resolution of underivatized and dansyl amino acid enantiomers. They found that the separation achieved by chiral copper(II)-L-valine complexes incorporated in micelles of sodium dodecyl sulfate was effective for different dansyl amino acids (Zheng, Lin, & Qu, 2003).

  • Gros & Labouesse (2005) conducted a study on the dansylation reaction of amino acids, peptides, and proteins. Their research provides insights into the optimal conditions for dansylation, and its application in the quantitative recovery and chromatographic separation of dansyl amino acids (Gros & Labouesse, 2005).

Safety and Hazards

Dansyl-L-valine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Dansyl-L-valine and other dansyl amino acids have potential applications in various fields. For instance, they can be used in the analysis of amino acids in biological samples, which is a critical tool for studying metabolism . They can also be used in the separation of enantiomers and diastereomers .

Mechanism of Action

Target of Action

Dansyl-L-valine is primarily used in the analysis of amino acids . Its primary targets are the free amines present in amino acids . The role of these targets is to react with this compound, yielding dansylated reaction products .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, Dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . During this incubation, free amines react with Dansyl chloride, yielding dansylated reaction products .

Biochemical Pathways

The biochemical pathway affected by this compound is the analysis of amino acids . The downstream effects of this pathway include the creation of dansylated reaction products that are well-retained on reverse-phase columns . This allows for the effective analysis of amino acids in biological samples .

Pharmacokinetics

The process of dansylation, which involves the reaction of this compound with free amines, is known to occur at room temperature in a sodium carbonate buffer . This suggests that the compound may have good stability and reactivity under these conditions.

Result of Action

The result of this compound’s action is the creation of dansylated reaction products . These products are well-retained on reverse-phase columns, allowing for the effective analysis of amino acids .

Action Environment

The action of this compound is influenced by the environment in which it is used. For example, the process of dansylation occurs at room temperature in a sodium carbonate buffer . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Dansyl-L-valine participates in biochemical reactions by reacting with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . The reactive groups of amino acids and peptides interact with dansyl chloride in their unprotonated form .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. For instance, L-valine, the parent compound of this compound, is a powerful stimulator of GLP-1 secretion in rodents and stimulates secretion through ATP-sensitive potassium channels and voltage-gated calcium channels . Additionally, L-valine treatment has been shown to improve cellular mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the dansyl group with the amino group of the valine molecule. This reaction occurs in the unprotonated form of the amino group . The resulting dansylated products are well-retained on reverse-phase columns, making them suitable for further analysis .

Temporal Effects in Laboratory Settings

The dansylation process, which involves the reaction of dansyl chloride with amino acids, is known to occur at room temperature over a period of 60 minutes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on L-valine, its parent compound, has shown that it can stimulate GLP-1 secretion in rodents .

Metabolic Pathways

This compound is involved in the metabolic pathways of valine. Valine is one of the branched-chain amino acids (BCAAs) and is essential for the synthesis of muscle proteins and the support growth of skeletal muscles .

Transport and Distribution

The parent compound, L-valine, is known to be transported across cell membranes via specific transport proteins .

Subcellular Localization

The dansyl group is known to be fluorescent under UV light, which can aid in the visualization and localization of the compound within cells .

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4/h5-11,16,18H,1-4H3,(H,20,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDIKGSZAUMHB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547937
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098-50-6
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.